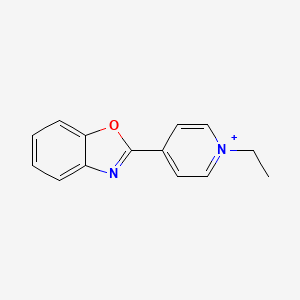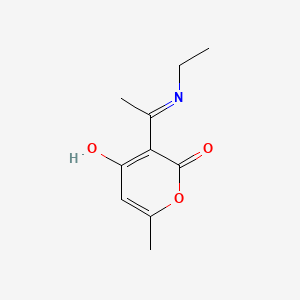
Zinc67
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc-67 is a stable (non-radioactive) isotope of Zinc . It is both naturally occurring and produced by fission . The isotope has a mass number of 67, which is the number of nucleons (protons and neutrons) in the nucleus. It has an atomic number of 30, which is the number of protons, and 37 neutrons . The isotopic mass of Zinc-67 is 66.927128 atomic mass units .
Synthesis Analysis
Zinc-67 has been used in the synthesis of various compounds. For instance, it has been used in the synthesis of S/ZIF-67@rGO composite cathodes for lithium-sulfur batteries . Another study proposed a green and facile method to synthesize ZIF-67 to improve the performance of phytic acid-based intumescent flame retardants .
Molecular Structure Analysis
A novel binuclear salen-Zn (II) complex has been prepared and structurally investigated by single-crystal X-ray crystallography, which reveals a distorted tetragonal pyramidal environment around one zinc atom and distorted tetrahedral geometry surrounding the second zinc atom .
Chemical Reactions Analysis
Zinc-67 is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a substance that, in contact with water, emits flammable gases and is also a pyrophoric solid and combustible dust .
Physical And Chemical Properties Analysis
Zinc-67 has a mass number of 67, an atomic number of 30, and 37 neutrons . The isotopic mass of Zinc-67 is 66.927128 atomic mass units .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Zinc is of extraordinary and diverse importance in human biology and nutrition. Despite encouraging recent progress, zinc research is still in a relatively early stage of its evolution . Future research areas include achieving a clearer understanding of the chemistry, biology, and pathobiology of zinc .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Zinc67 involves the neutron irradiation of natural Zinc66 followed by chemical separation and purification of the resulting Zinc67.", "Starting Materials": [ "Natural Zinc66" ], "Reaction": [ "Natural Zinc66 is irradiated with neutrons in a nuclear reactor.", "The resulting Zinc67 is chemically separated and purified from the irradiated Zinc66 using various separation techniques such as ion exchange chromatography, solvent extraction, and precipitation.", "The purified Zinc67 is then further processed and packaged for use in various applications such as radiopharmaceuticals, radiography, and tracer studies." ] } | |
| 14378-34-8 | |
Fórmula molecular |
C12H18O |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-amino-7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1174870.png)

